4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a cyclopentyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol
- 2-Amino-4-morpholino-1,3,5-triazine
- Hexamethylmelamine
Uniqueness
4-Amino-6-(1-methylcyclopentyl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-6-(1-methylcyclopentyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-9(4-2-3-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
OQKLXWSXOFBDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
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